molecular formula C22H27ClFN3O4 B025533 2-O-Desmethyl Cisapride CAS No. 102671-04-5

2-O-Desmethyl Cisapride

Cat. No. B025533
M. Wt: 451.9188832
InChI Key: WUYNAGSDZADZCE-CTNGQTDRSA-N
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Description

2-O-Desmethyl Cisapride is a derivative of Cisapride, an orally administered prokinetic agent that enhances motility throughout the gastrointestinal tract. It belongs to the class of substituted piperidinyl benzamides and is chemically related to metoclopramide. Unlike metoclopramide, Cisapride predominantly exhibits gastrointestinal effects without significant central depressant or antidopaminergic actions (Wiseman & Faulds, 2012).

Synthesis Analysis

The synthesis of key intermediates of Cisapride has been extensively studied. A practical synthesis approach for ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a crucial intermediate of Cisapride, has been accomplished starting from 1-methyl-1,2,3,6-tetrahydropyridine (Kim et al., 2001). This synthesis plays a significant role in the overall production of Cisapride and its derivatives.

Molecular Structure Analysis

The molecular structure of Cisapride and related compounds has been determined using X-ray diffraction techniques. The crystal structures of Cisapride have been analyzed, providing insights into its stereochemistry and comparison with other dopaminergic D2 antagonists (Collin et al., 1989). These structural analyses are crucial for understanding the molecular interactions and pharmacodynamics of the drug.

Chemical Reactions and Properties

Cisapride demonstrates specific chemical interactions, particularly in the context of its metabolism and interaction with other drugs. For instance, the stereoselective metabolism of Cisapride by human cytochrome P450 enzymes, notably CYP3A, is a critical aspect of its pharmacokinetics and pharmacodynamics (Desta et al., 2001). These reactions are essential in understanding the drug's efficacy and safety profile.

Physical Properties Analysis

The physical properties of Cisapride and its derivatives, such as solubility, melting point, and stability, are essential for its formulation and administration. However, specific studies focusing solely on the physical properties of 2-O-Desmethyl Cisapride were not found in the current literature search.

Chemical Properties Analysis

Cisapride's chemical properties, such as its reactivity with other compounds and stability under various conditions, are crucial for its therapeutic use. The drug's interaction with molecular oxygen and its photochemical isomerization process have been studied, providing insights into its chemical behavior and stability under different conditions (Keith & Goddard, 2009).

Scientific Research Applications

Pharmacology and Therapeutic Efficacy

2-O-Desmethyl Cisapride, a metabolite of Cisapride, shares its prokinetic properties, facilitating or restoring motility across the gastrointestinal tract without the central depressant or antidopaminergic effects common to other prokinetics like metoclopramide. Cisapride's effectiveness spans from enhancing healing rates and alleviating symptoms in reflux oesophagitis across all ages to improving gastric emptying in gastroparesis. It also shows promise in increasing stool frequency in chronic constipation and potentially in treating chronic intestinal pseudo-obstruction and irritable bowel syndrome. Its efficacy is comparable to or superior to other agents like metoclopramide and ranitidine in reflux disease, showcasing its role as a valuable agent in managing gastrointestinal motility disorders (Wiseman & Faulds, 1994).

Mechanisms of Action

Cisapride's mechanism, which likely contributes to 2-O-Desmethyl Cisapride's effects, involves the enhancement of acetylcholine release in the myenteric plexus, improving gastrointestinal motility. It exhibits a high affinity for serotonin receptors, influencing gastrointestinal motor and sensory functions. Despite its efficacy, the association of Cisapride with serious cardiac events led to its withdrawal from markets, highlighting the importance of understanding drug mechanisms and safety profiles in developing new therapeutics (Quigley, 2011).

Metabolism and Drug Interactions

Understanding the metabolism of Cisapride, including the role of 2-O-Desmethyl Cisapride, is crucial for predicting drug interactions and side effects. Cisapride metabolism involves cytochrome P450 enzymes, with CYP3A4 playing a major role. This metabolic pathway's inhibition by various drugs can lead to significant clinical interactions, underscoring the necessity of cautious drug co-administration to prevent adverse effects, including potential cardiac risks. Such interactions highlight the importance of comprehensive metabolic studies in the development and clinical use of prokinetic agents (Bohets et al., 2000).

Safety And Hazards

The safety data sheet for Cisapride, the parent compound of 2-O-Desmethyl Cisapride, indicates that it causes serious eye damage. Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling it .

properties

IUPAC Name

4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClFN3O4/c1-30-21-13-27(8-2-10-31-15-5-3-14(24)4-6-15)9-7-19(21)26-22(29)16-11-17(23)18(25)12-20(16)28/h3-6,11-12,19,21,28H,2,7-10,13,25H2,1H3,(H,26,29)/t19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYNAGSDZADZCE-CTNGQTDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90907978
Record name 4-Amino-5-chloro-N-{1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl}-2-hydroxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90907978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-O-Desmethyl Cisapride

CAS RN

102671-04-5
Record name Norcisapride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102671045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-chloro-N-{1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl}-2-hydroxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90907978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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